Felcisetrag, previously known as TAK-954, is classified as a 5-HT4 receptor agonist. It is derived from the piperidine class of compounds and has demonstrated prokinetic activity throughout the gastrointestinal tract in experimental models. The compound is synthesized for research and clinical use by pharmaceutical companies like Theravance Biopharma and Takeda .
The synthesis of felcisetrag involves several key steps that utilize advanced organic chemistry techniques. The primary synthetic route includes:
Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during each step of the synthesis .
Felcisetrag possesses a complex molecular structure characterized by its piperidine core with multiple substituents that enhance its interaction with the 5-HT4 receptor. The molecular formula is , and its structure can be represented as follows:
The three-dimensional conformation of felcisetrag allows for optimal binding to the 5-HT4 receptor, facilitating its agonistic effects .
Felcisetrag participates in various chemical reactions primarily related to its pharmacokinetics and metabolism:
Felcisetrag exerts its therapeutic effects through selective agonism at the 5-HT4 receptors located in the gastrointestinal tract. This mechanism involves:
Felcisetrag exhibits several notable physical and chemical properties:
These properties influence its formulation for intravenous administration and impact its pharmacokinetic behavior .
Felcisetrag's primary applications lie within gastrointestinal medicine:
Felcisetrag (TD-8954) exhibits highly selective binding for the 5-HT₄ receptor subtype due to specific molecular interactions within the orthosteric binding pocket. The compound features a complex chemical scaffold (C₂₅H₃₇N₅O₃; MW: 455.59 g/mol) with structural elements critical for receptor engagement, including a methacrylate-coated capsule delivery system enhancing bioavailability and a quinazolinone core facilitating hydrogen bonding with transmembrane residues [1] [4]. Key binding determinants include:
Experimental mutagenesis studies confirm that substitution at D³·³² abolishes felcisetrag binding, while modifications to S⁵·⁴³ reduce binding affinity by 100-fold. The compound's pKi value of 9.4 for human 5-HT₄(c) receptors reflects optimized steric and electronic compatibility within this binding pocket, explaining its >1000-fold selectivity over other 5-HT receptor subtypes (e.g., 5-HT₃ ion channel or 5-HT₂ GPCR families) [1] [5]. Molecular dynamics simulations further demonstrate that felcisetrag stabilizes an active receptor conformation through salt bridge formation between R³·⁵⁰ and E⁶·⁵³, a key transition for G-protein coupling [5].
Table 1: Structural Elements of Felcisetrag and Receptor Interactions
Felcisetrag Region | Chemical Feature | Receptor Interaction | Functional Consequence |
---|---|---|---|
Quinazolinone core | Hydrogen bond acceptor | Ser⁵·⁴³ (helix 5) | Agonist efficacy stabilization |
Bicyclic aromatic system | Hydrophobic surface | Phe⁶·⁵² (helix 6) | Binding pocket complementarity |
Tertiary amine moiety | Cationic center | Asp³·³² (helix 3) | Anchoring ionic interaction |
Methacrylate group | Bioavailability enhancer | N/A | Enhanced membrane permeability |
The human 5-HT₄ receptor exists in multiple functionally distinct splice variants (5-HT₄(a), 4(b), 4(c), 4(e)) differing in their C-terminal domains, which influence G-protein coupling efficiency and downstream signaling. Felcisetrag demonstrates differential binding kinetics across variants:
This affinity gradient correlates with structural divergence in the extracellular loop 2 (EL2) region, where the 5-HT₄(c) variant possesses a unique 14-amino acid insertion that forms additional hydrophobic contacts with felcisetrag's chlorophenyl moiety [1]. Functional assays reveal that despite binding differences, all variants exhibit full agonist response at receptor saturation, indicating that felcisetrag binding to the orthosteric site efficiently stabilizes the active state regardless of C-terminal modifications [1] [2].
Table 2: Felcisetrag Binding and Functional Activity Across 5-HT₄ Splice Variants
Splice Variant | Binding pKᵢ/ Kᵢ | Functional EC₅₀ (cAMP) | Tissue Expression Pattern |
---|---|---|---|
5-HT₄(a) | 8.9 / 1.3 nM | 5.2 nM | CNS, Atria |
5-HT₄(b) | 8.8 / 1.6 nM | 6.8 nM | CNS, GI Tract |
5-HT₄(c) | 9.4 / 0.4 nM | 2.1 nM | GI Smooth Muscle |
5-HT₄(e) | 9.1 / 0.8 nM | 1.5 nM | Enteric Neurons |
The clinical relevance of this splice-specific pharmacology is evidenced in gastroparesis studies, where felcisetrag potently accelerated colonic transit (p < 0.01 vs placebo), likely mediated through 5-HT₄(c/e)-rich gastrointestinal pathways [2].
Felcisetrag functions primarily as an orthosteric agonist but exhibits complex interactions with allosteric receptor sites:
Positive cooperativity: Felcisetrag enhances binding of the endogenous agonist 5-HT at the orthosteric site (α-value = 2.1 in dissociation assays), suggesting probe-dependent allosterism [5]. This cooperativity arises from felcisetrag-induced conformational changes that increase orthosteric site accessibility.
Endogenous modulator sensitization: In the presence of sodium ions (physiological allosteric modulator), felcisetrag displays increased signaling efficacy (τ = 1.8 vs 1.2 without Na⁺), indicating synergistic action with conserved allosteric sites [5].
Receptor dimer modulation: Felcisetrag stabilizes 5-HT₄ homodimers, enhancing Gₛ-coupling efficiency by 40% compared to monomeric receptors in fluorescence resonance energy transfer (FRET) studies [5].
Importantly, felcisetrag does not exhibit PAM-agonist activity (unlike some 5-HT₂c ligands), maintaining dependence on orthosteric engagement for signal initiation. Its minimal CYP3A4 metabolism (despite being a substrate) reduces risks of pharmacokinetic allosteric interactions with co-administered drugs [4] [9]. The compound's high selectivity (1000-fold over 5-HT₃, 5-HT₂B) minimizes off-target allosteric effects, a significant advantage over first-generation 5-HT₄ agonists like cisapride [1] [5].
Felcisetrag's primary signaling mechanism involves Gs-protein activation, stimulating adenylate cyclase (AC) to increase intracellular cAMP production. The pharmacological profile follows a steep sigmoidal curve with key characteristics:
In human gastrointestinal tissue models, felcisetrag (0.03–3 mg/kg) demonstrates dose-dependent prokinetic effects mediated by cAMP pathways:
Table 3: cAMP-Dependent Functional Responses to Felcisetrag
Dose/Concentration | cAMP Elevation | Downstream Effect | Functional Output |
---|---|---|---|
0.1 nM | 15% over basal | PKA phosphorylation (low) | No significant motility change |
1 nM | 42% over basal | CREB activation | Neuronal excitability ↑ |
10 nM | 80% over basal | Calcium transient ↑ 37% | Smooth muscle contraction ↑ |
100 nM | 92% over basal | Maximal ACh release | Propagated peristalsis |
Clinical translation is evidenced by significant acceleration of gastric emptying T₁/₂ (p < 0.01) and colonic transit in gastroparesis patients at intravenous doses ≥0.1 mg, correlating with plasma concentrations of 2–5 nM [2]. The temporal dynamics show rapid cAMP generation (peak at 4h post-dosing in reporter assays) followed by sustained signaling despite felcisetrag's short plasma half-life (2.3h), suggesting receptor residence time exceeds pharmacokinetic persistence [1] [2] [4]. This prolonged receptor occupancy enables once-daily dosing despite rapid clearance. Compartmentalization of cAMP signaling occurs through PDE-regulated microdomains, particularly PDE4-rich regions in enteric neurons that shape felcisetrag's spatial signaling [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7